
Ethyl 2-ethylhexanoate
Overview
Description
Ethyl 2-ethylhexanoate (CAS: 2983-37-1) is a fatty acid ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol. Its structure consists of a branched 2-ethylhexanoyl group esterified with ethanol, yielding a compound widely recognized for its fruity and herbal aroma . It is classified under fatty acid esters and is utilized in flavoring agents, fragrances, and industrial applications such as biofuels and polymer synthesis intermediates .
Key physicochemical properties include:
Preparation Methods
Conventional Esterification of 2-Ethylhexanoic Acid
The most straightforward route to Ethyl 2-ethylhexanoate involves the acid-catalyzed esterification of 2-ethylhexanoic acid with ethanol. While this method is well-documented in organic chemistry literature, recent patents and industrial processes have refined the reaction conditions for enhanced efficiency.
Reaction Mechanism and Catalysts
The esterification proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The general reaction is:
8\text{H}{16}\text{O}2 + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}{10}\text{H}{20}\text{O}2 + \text{H}_2\text{O}
Industrial protocols often employ continuous reactors and azeotropic distillation to remove water, shifting the equilibrium toward ester formation . Immobilized lipases have also been explored as eco-friendly catalysts, though their adoption remains limited due to longer reaction times .
Industrial Optimization
Key parameters for scalability include:
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Temperature : 60–100°C to balance reaction rate and energy costs.
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Molar Ratios : Excess ethanol (2:1 molar ratio) to drive completion.
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Catalyst Loading : 1–5% w/w of acid catalyst for optimal turnover.
Batch processes achieve yields exceeding 85%, but continuous systems reduce production cycles by 30–40% .
Transesterification via Sodium 2-Ethylhexanoate Intermediate
A novel approach involves synthesizing sodium 2-ethylhexanoate as an intermediate, followed by transesterification with ethanol. This two-step method, detailed in a 2015 patent, offers high purity and reduced byproduct formation .
Synthesis of Sodium 2-Ethylhexanoate
The sodium salt is produced by reacting 2-ethylhexanoic acid with aqueous sodium hydroxide under controlled pH (7.2–7.6):
8\text{H}{16}\text{O}2 + \text{NaOH} \rightarrow \text{C}8\text{H}{15}\text{O}2\text{Na} + \text{H}_2\text{O}
Key Steps :
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Exothermic Reaction Management : The heat generated during neutralization evaporates 70% of water content, minimizing downstream drying energy .
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Drying : Residual moisture (<2%) is removed via open-pan drying at <150°C, yielding a powdered sodium salt with 98% purity .
Transesterification to Ethyl Ester
The sodium salt reacts with ethanol in the presence of a base catalyst (e.g., KOH):
8\text{H}{15}\text{O}2\text{Na} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}{10}\text{H}{20}\text{O}2 + \text{NaOH}
Advantages :
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Avoids corrosive acid catalysts.
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Sodium hydroxide byproduct is recyclable, enhancing sustainability .
Electrochemical Synthesis
A breakthrough method described in US Patent 6,033,551 utilizes electrolysis to synthesize metal 2-ethylhexanoates, which can be adapted for ethyl ester production .
Electrolyzer Setup and Conditions
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Anolyte : 2-ethylhexanoic acid, methanol, and electroconductive additives (e.g., ammonium 2-ethylhexanoate).
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Catholyte : Methanol and acid mixture.
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Current Density : 0.07–0.10 A/cm².
Reaction Pathway and Yields
Electrolysis facilitates the oxidation of the metal anode (e.g., lead or bismuth), which reacts with 2-ethylhexanoic acid to form the corresponding metal carboxylate. Subsequent esterification with ethanol yields this compound.
Performance Data :
Metal Anode | Current (A) | Time (h) | Yield (%) |
---|---|---|---|
Lead | 0.070 | 6 | 75.1 |
Bismuth | 0.100 | 20 | 93.08 |
This method achieves yields >90% for metal carboxylates, though direct ester synthesis requires further optimization .
Comparative Analysis of Methods
Efficiency and Scalability
Method | Yield (%) | Energy Intensity | Scalability |
---|---|---|---|
Conventional Ester. | 85–90 | Moderate | High |
Transesterification | 90–95 | Low | Moderate |
Electrochemical | 75–93 | High | Limited |
Environmental and Economic Considerations
Scientific Research Applications
Chemistry
Ethyl 2-ethylhexanoate serves as a solvent and reagent in organic synthesis. Its properties allow it to facilitate various chemical reactions, including:
Reaction Type | Application |
---|---|
Solvent for reactions | Enhances solubility of reactants |
Reagent | Participates in esterification and transesterification reactions |
Biology
In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its role as a substrate can help elucidate metabolic processes.
Medicine
Research is ongoing into the potential use of this compound in drug delivery systems. The ester linkage can be hydrolyzed in the body, making it a candidate for controlled release formulations.
Fragrance and Flavor Industry
This compound is widely used in the production of fragrances and flavors due to its pleasant aroma. It is commonly incorporated into:
Product Type | Application |
---|---|
Perfumes | Provides fruity notes |
Food flavorings | Enhances taste profiles |
Plasticizers
This compound acts as a plasticizer in polymer chemistry, improving the flexibility and durability of plastics. It is particularly useful in:
Polymer Type | Application |
---|---|
PVC | Enhances processing characteristics |
PVB | Improves film properties |
Case Study 1: Use in Coatings
A study demonstrated that incorporating this compound into alkyd resin formulations improved the drying time and hardness of the coatings compared to traditional formulations without this ester. The enhanced performance was attributed to its ability to modify the resin's properties.
Case Study 2: Drug Delivery Systems
Research published in the Journal of Controlled Release explored the use of this compound as part of a drug delivery system for anti-cancer agents. The study found that the ester could effectively encapsulate drugs, leading to sustained release profiles that improved therapeutic outcomes.
Summary of Applications
This compound's versatility makes it valuable across various sectors. Its applications range from enhancing chemical reactions in laboratories to improving product characteristics in industrial settings. The following table summarizes its key applications:
Application Area | Specific Uses |
---|---|
Chemistry | Solvent and reagent for organic synthesis |
Biology | Substrate for enzyme studies |
Medicine | Potential drug delivery system component |
Fragrance Industry | Ingredient in perfumes and food flavorings |
Plastics | Plasticizer for PVC and PVB |
Mechanism of Action
Ethyl 2-ethylhexanoate can be compared with other esters such as ethyl hexanoate and ethyl octanoate:
Ethyl Hexanoate: Similar fruity odor, used in flavors and fragrances, but has a shorter carbon chain.
Ethyl Octanoate: Also used in flavors and fragrances, with a slightly longer carbon chain, leading to different physical properties.
Uniqueness: this compound’s unique structure, with a branched chain, provides distinct physical and chemical properties compared to its linear counterparts. This branching can influence its solubility, boiling point, and reactivity, making it suitable for specific applications in the fragrance and flavor industry.
Comparison with Similar Compounds
Ethyl 2-ethylhexanoate belongs to a family of 2-ethylhexanoate derivatives, which include carboxylic acids, metal salts, ionic liquids, and other esters. Below is a detailed comparison:
2-Ethylhexanoic Acid (2-EHA)
- Structure : Carboxylic acid (C₈H₁₆O₂).
- Applications : Precursor for plasticizers, lubricants, and stabilizers .
- Key Difference : Lacks the ester functional group, making it more reactive in acid-catalyzed reactions.
- Market : High demand in PVC stabilizers and coatings industries .
Metal Salts of 2-Ethylhexanoate
- Examples: Tin(II) 2-ethylhexanoate: Catalyst in polylactide synthesis . Silver 2-ethylhexanoate: Antimicrobial agent in dental resins . Barium/Zinc 2-ethylhexanoate: Smoke suppressants in diesel fuels .
- Properties: Thermal stability and solubility in nonpolar solvents make them ideal for industrial catalysis .
- Market Growth : Rare earth variants (e.g., cerium, neodymium) are projected to grow at 6.2% CAGR (2025–2033) due to demand in renewable energy sectors .
Ionic Liquids Derived from 2-Ethylhexanoate
- Examples: 2-Hydroxyethylammonium 2-ethylhexanoate (Eet), 2-hydroxymethylammonium 2-ethylhexanoate (Met) .
- Applications : Neat lubricants with tunable ionicity for steel-steel contacts .
- Advantage Over Esters : Higher thermal stability and tailored tribological properties .
2-Ethylhexyl 2-Ethylhexanoate
- Structure : Diester with higher molecular weight (C₁₆H₃₀O₄).
- Applications : Plasticizer and solvent in coatings .
- Environmental Impact : Subject to regulatory screening due to persistence concerns .
Antimony Tris(2-ethylhexanoate)
- Applications : Catalyst in synthetic resin production .
- Limitation : Toxicity restricts its use compared to tin or zinc analogs .
Comparative Data Table
Market and Industrial Outlook
- This compound: Niche in food and fragrance industries; challenged by hydrolysis sensitivity .
- Rare Earth Salts: Projected to reach $1.2 billion by 2033, driven by green technology applications .
- Aluminum 2-ethylhexanoate: Growing in adhesives and coatings, with Asia-Pacific dominating production .
Biological Activity
Ethyl 2-ethylhexanoate (E2EH) is an ester derived from 2-ethylhexanoic acid, a compound known for its diverse applications in industrial and consumer products. Understanding the biological activity of E2EH is crucial for assessing its safety and potential health effects. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with E2EH.
This compound has the following chemical structure:
- Chemical Formula : CHO
- Molecular Weight : 198.31 g/mol
- CAS Number : 149-57-5
This compound exhibits properties typical of esters, including volatility and solubility in organic solvents, which influence its biological interactions.
1. Toxicological Effects
E2EH and its hydrolysis product, 2-ethylhexanoic acid (EHA), have been studied for their toxicological effects. Key findings include:
- Developmental Toxicity : EHA has been identified as a potential developmental toxin, with studies indicating adverse effects on fetal development in animal models at doses as low as 100 mg/kg body weight per day . These effects include skeletal variations and reduced fetal body weight.
- Reproductive Toxicity : Studies have shown that exposure to EHA can lead to decreased fertility in rats, evidenced by reduced sperm motility and increased abnormalities in sperm morphology .
- Organ Toxicity : Repeated exposure to EHA has been linked to liver toxicity, characterized by increased liver weights and hepatocyte hypertrophy in animal studies .
2. Skin and Eye Irritation
E2EH has been evaluated for irritancy potential:
- Skin Irritation : In vitro studies have demonstrated that E2EH can cause skin irritation, but the severity varies based on concentration and exposure duration .
- Eye Irritation : E2EH is classified as a potential eye irritant, with studies showing marked conjunctival redness in animal models following exposure .
Case Study 1: Developmental Toxicity Assessment
A study conducted on pregnant rats exposed to EHA revealed significant developmental effects at varying doses. The lowest observed adverse effect level (LOAEL) was established at 100 mg/kg/day, where skeletal malformations were noted without maternal toxicity .
Dose (mg/kg/day) | Maternal Effects | Fetal Effects |
---|---|---|
100 | None | Skeletal variations, reduced body weight |
300 | Slight toxicity | Increased malformations |
600 | Significant toxicity | Severe malformations |
Case Study 2: Reproductive Health Impact
In a two-year study involving Fischer F344 rats, oral administration of EHA indicated a decrease in fertility rates alongside increased incidences of abnormal sperm morphology at higher doses (500 mg/kg/day) .
Summary of Findings
The biological activity of this compound is characterized by significant developmental and reproductive toxicity, as well as potential irritancy to skin and eyes. The compound's hydrolysis product, EHA, plays a pivotal role in these toxicological outcomes.
Q & A
Basic Questions
Q. What are the standard analytical methods for identifying Ethyl 2-ethylhexanoate and its by-products in esterification reactions?
Gas chromatography–mass spectrometry (GC–MS) is the most efficient and widely used method for qualitative analysis of organic by-products derived from this compound. For example, in esterification reactions catalyzed by butyl tin tris(2-ethylhexanoate), distillates extracted with ethyl acetate are analyzed via GC–MS to identify compounds such as unreacted esters, oxidized derivatives, and oligomeric species . Calibration with reference standards and retention time matching are critical for accurate identification.
Q. How is this compound synthesized in laboratory settings?
this compound is typically synthesized via acid-catalyzed esterification of 2-ethylhexanoic acid with ethanol. Tin-based catalysts, such as tin(II) 2-ethylhexanoate, are often employed to accelerate the reaction. The process involves refluxing the reactants under inert conditions, followed by distillation to isolate the ester. Purity is confirmed using boiling point analysis and spectroscopic methods (e.g., FT-IR, NMR) .
Q. What safety considerations are critical when handling metal 2-ethylhexanoate compounds in research?
Metal 2-ethylhexanoate complexes (e.g., cerium, cobalt, or tin derivatives) require strict safety protocols due to their potential toxicity and flammability. Key measures include:
- Use of fume hoods to avoid inhalation of vapors.
- Wearing nitrile gloves and eye protection to prevent skin contact.
- Storing compounds in airtight containers away from oxidizers, as they may decompose exothermically .
Advanced Research Questions
Q. How do reaction parameters influence the formation of by-products in reactions catalyzed by tin-based derivatives of 2-ethylhexanoate?
By-product formation in tin-catalyzed esterification or polymerization depends on:
- Temperature : Elevated temperatures (>120°C) favor side reactions like oxidation or oligomerization.
- Catalyst concentration : Excess catalyst (e.g., >1 mol% tin(II) 2-ethylhexanoate) increases the risk of hydrolysis by-products.
- Reaction time : Prolonged heating leads to thermal degradation, evidenced by GC–MS peaks corresponding to fragmented esters or aldehydes . Experimental optimization using fractional factorial designs can mitigate these issues .
Q. What methodologies are effective in resolving contradictory data regarding the catalytic efficiency of metal 2-ethylhexanoate complexes?
Contradictions in catalytic performance (e.g., cerium vs. tin derivatives) often arise from differences in:
- Oxidation states : For example, tin(II) 2-ethylhexanoate acts as a reducing agent in atom transfer radical polymerization (ATRP), while tin(IV) derivatives may deactivate radicals .
- Solvent polarity : Polar solvents like ethyl acetate stabilize ionic intermediates in esterification, whereas nonpolar solvents favor radical pathways. Systematic comparative studies using controlled kinetic experiments and in-situ spectroscopic monitoring (e.g., FT-IR) are recommended to isolate variables .
Q. How can researchers optimize the use of tin(II) 2-ethylhexanoate in controlled radical polymerization?
Tin(II) 2-ethylhexanoate is critical in ARGET/AGET ATRP systems for regenerating active catalysts. Optimization strategies include:
- Reducing agent ratio : A 1:1 molar ratio of tin(II) to copper(II) bromide ensures sustained radical generation without premature termination.
- Monomer purity : Distillation of monomers (e.g., butyl methacrylate) removes inhibitors that interfere with chain propagation.
- Temperature control : Maintaining 60–80°C balances reaction rate and catalyst stability, as higher temperatures degrade tin complexes .
Properties
IUPAC Name |
ethyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-7-8-9(5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAGIRHBJJLWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863070 | |
Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid / Fruity tropical aroma | |
Record name | Ethyl 2-ethylhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
81.00 °C. @ 24.00 mm Hg | |
Record name | Ethyl 2-ethylhexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble, Insoluble (in ethanol) | |
Record name | Ethyl 2-ethylhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860 - 0.867 | |
Record name | Ethyl 2-ethylhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2983-37-1 | |
Record name | Ethyl 2-ethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2983-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-ETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42R59N31I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl 2-ethylhexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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